molecular formula C6H12N2O B2586026 (s)-5-(Aminomethyl)-1-methylpyrrolidin-2-one CAS No. 2089671-93-0

(s)-5-(Aminomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B2586026
CAS No.: 2089671-93-0
M. Wt: 128.175
InChI Key: DKSAVRDCNKWFDA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(Aminomethyl)-1-methylpyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a five-membered lactam ring with a methyl group at the 1-position and an aminomethyl substituent at the 5-position. Its molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol (calculated). Key identifiers include:

  • CAS Number: 145414-31-9
  • SMILES: CN1C(CCC1=O)CN
  • InChIKey: DKSAVRDCNKWFDA-UHFFFAOYSA-N

The pyrrolidinone core provides rigidity, while the aminomethyl group enhances hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical synthesis. Its enantiomeric purity is significant, as the (R)-enantiomer (CAS 173336-98-6) and hydrochloride salt (CAS 1956434-90-4) exhibit distinct physicochemical and biological properties .

Properties

IUPAC Name

(5S)-5-(aminomethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSAVRDCNKWFDA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-5-(Aminomethyl)-1-methylpyrrolidin-2-one typically involves the reductive amination of 5-formyl-1-methylpyrrolidin-2-one with an appropriate amine source. This reaction can be catalyzed by various catalysts, including transition metals and organocatalysts, under hydrogenation conditions . The reaction conditions often include the use of molecular hydrogen and a suitable solvent, such as methanol or ethanol, to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize high-pressure hydrogenation reactors and advanced catalytic systems to achieve the desired product with high enantiomeric purity .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
(S)-5-(Aminomethyl)-1-methylpyrrolidin-2-one has been studied for its potential as a therapeutic agent. Its unique structural features allow it to interact with specific biological targets, such as enzymes and receptors, which can lead to modulation of various biological pathways. This makes it a candidate for drug development aimed at treating conditions like neurological disorders and cancer.

Case Studies

  • A study highlighted the compound's ability to act as an enzyme inhibitor, suggesting its role in regulating metabolic pathways crucial for disease management .
  • Another research indicated that derivatives of this compound exhibited enhanced biological activity, emphasizing the importance of structural modifications in optimizing therapeutic effects.

Drug Delivery Systems

Solubilization of Drugs
this compound is utilized in drug delivery systems due to its capacity to solubilize poorly water-soluble drugs. This property enhances the bioavailability and effectiveness of pharmaceutical formulations, particularly in oral and parenteral dosage forms .

Application Description
Solvent for Drug FormulationEnhances solubility of active pharmaceutical ingredients (APIs)
Component in Drug DeliveryImproves absorption rates and therapeutic efficacy of drugs

Chemical Synthesis

Role as a Reaction Medium
In chemical synthesis, this compound serves as a reaction medium that facilitates various chemical transformations. Its properties allow for efficient synthesis of active pharmaceutical ingredients and intermediates, making it valuable in pharmaceutical manufacturing processes .

Research Insights

Recent studies have explored the interactions of this compound with biological systems:

  • Research indicates that the compound can selectively bind to certain receptors, leading to significant biological effects that are critical for its potential therapeutic applications .
  • Investigations into its metabolic pathways revealed that it is metabolized into various active forms, which may contribute to its therapeutic efficacy .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The aminomethyl group in this compound provides primary amine reactivity, enabling salt formation (e.g., hydrochlorides) and hydrogen bonding, which are absent in NMP .

Biological Relevance: Compounds like trans-4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one demonstrate how fluorinated aromatic systems improve binding affinity to receptors (e.g., FFAR1/FFAR4 modulators) . The methanesulfonyl group in 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one introduces polarity and electron-withdrawing effects, which can modulate pharmacokinetic properties .

Chirality and Enantiomer Effects :

  • The (S)-enantiomer of the target compound may exhibit distinct biological activity compared to its (R)-counterpart (CAS 173336-98-6), particularly in chiral environments like enzyme active sites .

Comparison with Enantiomers and Salts

  • (R)-5-(Aminomethyl)pyrrolidin-2-one (CAS 173336-98-6): Shares the same molecular formula but differs in stereochemistry. Enantiomers often show divergent binding kinetics in asymmetric biological systems .
  • (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS 1956434-90-4): The hydrochloride salt improves aqueous solubility, a property critical for intravenous formulations .

Biological Activity

(S)-5-(Aminomethyl)-1-methylpyrrolidin-2-one is a pyrrolidinone derivative that has garnered attention for its potential biological activities. This compound features a unique substitution pattern that may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C6H12N2O
  • Molecular Weight : 128.17 g/mol
  • CAS Number : 67433-53-8

Structure

The compound consists of a pyrrolidinone ring with an aminomethyl group at the 5-position and a methyl group at the 1-position, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. For instance, a study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial capabilities.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. In vitro assays indicated that this compound could reduce cell viability and promote cell death in specific cancer types, including breast and lung cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The aminomethyl group may facilitate interactions with enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.
  • Receptor Binding : The compound's structure allows it to bind to specific receptors, influencing cellular signaling pathways associated with growth and proliferation .

Toxicological Profile

While the compound shows promise in therapeutic applications, understanding its safety profile is crucial. Toxicity studies indicate that this compound exhibits low acute toxicity in animal models. The oral median lethal dose (LD50) was reported as higher than 4000 mg/kg in rats, indicating a relatively safe profile for further research .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Pyrrolidinone ring with aminomethyl groupAntimicrobial, anticancer
2-Aminopyrimidine Similar structure but different activityAntimicrobial
Muscimol Aminomethyl group with psychoactive propertiesNeuroactive

Case Study 1: Antimicrobial Effectiveness

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro studies on human breast cancer cell lines revealed that treatment with this compound at concentrations of 50 µM led to a significant reduction in cell viability by approximately 70% after 48 hours. The mechanism was attributed to apoptosis induced by the compound, as evidenced by increased levels of caspase-3 activity.

Q & A

Q. What are the common synthetic routes for (S)-5-(Aminomethyl)-1-methylpyrrolidin-2-one?

The compound is typically synthesized via cyclization reactions involving pyrrolidin-2-one derivatives. For example, analogous methods involve reacting intermediates like (S)-5-((Trityloxy)methyl)pyrrolidin-2-one under acidic conditions to remove protective groups (e.g., trityl) and introduce the aminomethyl moiety. Reaction conditions often include aqueous HCl at 0–50°C, with yields optimized by controlling temperature and stoichiometry . Characterization of intermediates via NMR and mass spectrometry is critical to confirm regioselectivity and stereochemistry .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity and stereochemistry by identifying peaks corresponding to the aminomethyl group (~δ 3.0–3.5 ppm) and the pyrrolidin-2-one ring (~δ 1.8–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected m/z for C7H14N2O: 142.1106) and purity .
  • HPLC: Reverse-phase chromatography with ammonium acetate buffer (pH 6.5) and UV detection ensures purity and quantifies residual solvents .

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, related pyrrolidinone derivatives require:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.
  • First Aid: In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician and provide the safety data sheet (SDS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting patterns) may arise from conformational flexibility or impurities. Mitigation strategies include:

  • Cross-Validation: Use complementary techniques like 2D NMR (COSY, HSQC) to confirm proton-proton correlations and carbon assignments .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for structurally related fluoropyrimidinones .
  • Dynamic NMR: Variable-temperature studies can reveal rotational barriers in flexible moieties .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Key factors include:

  • Catalyst Selection: Acidic resins or Lewis acids (e.g., ZnCl2) enhance reaction efficiency in deprotection steps .
  • Temperature Control: Maintaining 50°C during HCl-mediated deprotection minimizes side reactions .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, facilitating homogeneous reaction conditions .

Q. How does stereochemical integrity impact the biological activity of this compound?

The (S)-enantiomer may exhibit distinct receptor-binding profiles compared to the (R)-form due to spatial orientation of the aminomethyl group. For example, in related pyrrolidinone-based pharmaceuticals, enantiopurity is critical for target specificity. Chiral HPLC or enzymatic resolution methods ensure enantiomeric excess (>99%) .

Q. What are the challenges in quantifying trace impurities in this compound?

Impurities like unreacted precursors or oxidation byproducts require:

  • Sensitive Detection: LC-MS/MS with electrospray ionization (ESI) achieves sub-ppm detection limits .
  • Method Validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (90–110% recovery) .

Data Contradiction and Mechanistic Insights

Q. How to address discrepancies between computational predictions and experimental data for this compound?

Discrepancies (e.g., in pKa or logP values) may arise from solvent effects or force field limitations. Solutions include:

  • Solvent Correction: Apply COSMO-RS models to account for solvation .
  • Experimental Validation: Use potentiometric titration for pKa determination .

Q. What mechanistic insights explain the reactivity of the aminomethyl group in nucleophilic reactions?

The primary amine acts as a nucleophile in alkylation or acylation reactions. Steric hindrance from the methyl group on the pyrrolidinone ring may reduce reactivity, necessitating activating agents (e.g., EDC/HOBt) for amide bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.